molecular formula C9H11ClN2O2 B11889528 4-Methyl-5-nitroindoline hydrochloride CAS No. 1956318-86-7

4-Methyl-5-nitroindoline hydrochloride

Cat. No.: B11889528
CAS No.: 1956318-86-7
M. Wt: 214.65 g/mol
InChI Key: PYTARBHVDCBLON-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) Frameworks in Advanced Organic Synthesis and Heterocyclic Chemistry

The indoline scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone of heterocyclic chemistry. This structural motif is prevalent in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its profound biological relevance. The inherent chemical features of the indoline ring system, including its aromaticity and the presence of a reactive nitrogen atom, make it a versatile template for the design and synthesis of novel compounds.

In the realm of advanced organic synthesis, the development of new methods for the construction and functionalization of indoline frameworks remains an active area of research. nih.gov Strategies such as the intramolecular cyclization of substituted anilines and the dearomatization of indoles have been extensively explored to access a wide range of structurally diverse indolines. researchgate.net The ability to introduce various substituents onto both the aromatic and the heterocyclic rings of the indoline core allows for the fine-tuning of its steric and electronic properties, which is crucial for modulating its interaction with biological targets. Consequently, the indoline skeleton is often referred to as a "privileged scaffold" in medicinal chemistry, as it consistently appears in molecules with a wide spectrum of pharmacological activities.

Contextualization of 4-Methyl-5-nitroindoline (B1320296) Hydrochloride within Substituted Indoline Derivatives

4-Methyl-5-nitroindoline hydrochloride belongs to the class of substituted indoline derivatives, where the parent indoline structure is modified with specific functional groups. In this case, a methyl group at the 4-position and a nitro group at the 5-position of the benzene ring significantly influence the compound's reactivity and potential applications.

The methyl group, being an electron-donating group, can affect the electron density of the aromatic ring and may influence the regioselectivity of further chemical transformations. The nitro group, a strong electron-withdrawing group, has a more pronounced effect on the electronic character of the molecule. It deactivates the benzene ring towards electrophilic substitution and can serve as a handle for a variety of chemical modifications. For instance, the nitro group can be reduced to an amino group, which then opens up a plethora of possibilities for further functionalization, such as amide bond formation or diazotization reactions.

The hydrochloride salt form of 4-Methyl-5-nitroindoline indicates that the basic nitrogen atom of the indoline ring has been protonated. This not only enhances the compound's stability and crystallinity but also improves its solubility in protic solvents. In the context of substituted indoline derivatives, this compound is primarily regarded as a synthetic intermediate. Its bifunctional nature, arising from the reactive sites on the indoline core and the potential for transformation of the nitro group, makes it a valuable starting material for the synthesis of more elaborate heterocyclic systems.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its general properties can be inferred from its structure.

PropertyValueSource
CAS Number 1956318-86-7 nih.gov
Molecular Formula C₉H₁₁ClN₂O₂Inferred from structure
Molecular Weight 214.65 g/mol nih.gov
Appearance Not available
Melting Point Not available
Solubility Expected to be soluble in polar protic solvents.Inferred from structure

Synthesis and Manufacturing

Alternatively, synthetic strategies could involve the cyclization of a suitably substituted benzene derivative. For example, a derivative of 2-ethyl-4-nitroaniline (B1602071) could potentially undergo an intramolecular cyclization to form the indoline ring. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid. A general procedure for forming hydrochloride salts of similar compounds involves dissolving the free base in a suitable solvent like ethanol (B145695) or a mixture of ethanol and dioxane, followed by the addition of aqueous hydrochloric acid to precipitate the salt. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1956318-86-7

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

4-methyl-5-nitro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13;/h2-3,10H,4-5H2,1H3;1H

InChI Key

PYTARBHVDCBLON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCN2)[N+](=O)[O-].Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 5 Nitroindoline Hydrochloride and Its Structural Analogs

Strategies for Indoline (B122111) Core Construction

The indoline framework, a fused benzene (B151609) and pyrrolidine (B122466) ring system, is a prevalent motif in biologically active molecules. nih.govnih.gov Its synthesis has been the subject of extensive research, leading to a diverse toolbox of cyclization reactions.

Cyclization reactions are the cornerstone of indoline synthesis. One of the most classic methods is the Fischer indole (B1671886) synthesis , which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com While this method primarily yields indoles, the resulting indole can be subsequently reduced to the corresponding indoline. researchgate.net For instance, the Fischer synthesis can produce 3,3-disubstituted indolenines, which are then reduced in situ to form 3,3-disubstituted indolines. researchgate.net

A more direct route to indolines, particularly relevant for nitro-substituted targets, is the reductive cyclization of nitro compounds . This strategy often utilizes ortho-nitrostyrenes or β-nitrostyrenes, which cyclize upon reduction of the nitro group, often mediated by carbon monoxide and a transition metal catalyst. mdpi.comunimi.itresearchgate.net Formate esters, such as phenyl formate, have been developed as convenient surrogates for gaseous carbon monoxide, making the procedure more accessible. mdpi.comunimi.it

Other notable cyclization strategies include:

Benzyne-Mediated Cyclization : This method involves the generation of a benzyne (B1209423) intermediate, which then undergoes cyclization and can be trapped with an electrophile to create substituted indolines in a regiospecific manner. acs.orgnih.gov

Dearomatization Cyclization : N-substituted indoles can undergo dearomatizing cyclization reactions, catalyzed by agents like Cu(OTf)₂ or TfOH, to yield polycyclic indoline structures. researchgate.net

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indolines, by enabling reactions with high efficiency and selectivity.

Palladium catalysts are particularly prominent in this field. The intramolecular Heck reaction provides a powerful means of forming the indoline ring by cyclizing a suitably prepared N-allyl- or N-vinyl-haloaniline. nih.govnih.govthieme-connect.com This reaction involves the palladium-catalyzed formation of a carbon-carbon bond to close the five-membered ring. Similarly, palladium-catalyzed reductive cyclization of 2-nitrostyrenes is a key method for creating functionalized indoles, which can then be reduced to indolines. nih.gov

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed synthesis, used to form the crucial N-aryl bond. An intramolecular version of this reaction is a highly effective strategy for cyclizing an ortho-halo-phenethylamine derivative to form the indoline ring. rsc.orgportonpharma.com This methodology has been successfully applied to unprotected halotryptophans under aqueous conditions, demonstrating its versatility. rsc.org

While palladium is the most common, other metals also catalyze indoline and indole formation:

Nickel-catalyzed dearomative arylboration of indoles can produce C2- and C3-borylated indolines, which are versatile intermediates for further functionalization. nih.gov

Rhodium, cobalt, and gold catalysts have also been employed in various cyclization and annulation reactions to synthesize indole and indoline scaffolds. mdpi.comtandfonline.com

Table 1: Comparison of Transition Metal-Catalyzed Indoline Synthesis Methods

Method Catalyst/Reagents Substrate Type Key Transformation Ref.
Aza-Heck Cyclization Pd(OAc)₂ / Ligand N-hydroxy anilines with pendant alkene Intramolecular C-N bond formation nih.gov, nih.gov
Buchwald-Hartwig Pd(dba)₂ / Ligand, Base o-halo-phenethylamine derivatives Intramolecular N-arylation rsc.org
Reductive Cyclization PdCl₂(CH₃CN)₂ / Phenanthroline, CO surrogate β-nitrostyrenes Nitro reduction followed by cyclization mdpi.com, unimi.it
Dearomative Arylboration Ni(cod)₂ / Ligand, Ar-Br, B₂(pin)₂ N-Boc-indoles Intermolecular dearomatization/arylboration nih.gov
Heck Cyclization Pd(OAc)₂ / P(o-Tol)₃ 2-bromoanilines with acetylenedicarboxylate Intramolecular C-C bond formation thieme-connect.com

Regioselective Introduction and Modification of Substituents on the Indoline Scaffold

For a specific target like 4-methyl-5-nitroindoline (B1320296), achieving the correct substitution pattern is as crucial as forming the ring itself. Regioselectivity is often best controlled by using a starting material that already contains the required substituents in the correct positions relative to one another.

The introduction of a nitro group onto the aromatic ring is typically achieved through electrophilic nitration using reagents like nitric acid. The synthesis of N-methyl-4-chloro-5-nitroisatin, a related precursor, involves the nitration of N-methyl-4-chloroisatin. google.com A well-established laboratory preparation of 4-nitroindole (B16737) proceeds from ethyl N-(2-methyl-3-nitrophenyl)formimidate, demonstrating a strategy where the nitro and methyl groups are already in place on the aniline-derived precursor before cyclization. orgsyn.org

The nitro group is a versatile functional group, and its most common transformation is reduction to an amine. This is a key step in the synthesis of many pharmaceutical agents.

Catalytic Hydrogenation : This is a widely used method for reducing nitro groups to amines without affecting most other functional groups. Catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere are effective. nih.govnih.govrsc.org

Chemical Reduction : A variety of chemical reagents can also effect this transformation. A mixed borohydride (B1222165) system, such as ZrCl₄/NaBH₄, has been shown to be effective for the reduction of related nitroisatin systems. nih.gov

Table 2: Selected Methods for Nitro Group Reduction

Reagent System Substrate Example Conditions Product Ref.
H₂, Pd/C 1-Methyl-5-nitroindole Catalytic 1-Methyl-1H-indol-5-amine nih.gov
ZrCl₄, NaBH₄ N-alkyl-nitroisatin DME Solvent N-alkyl-nitroindole nih.gov
H₂, Pt/C, p-TsOH Substituted Indoles H₂O, Room Temp Substituted Indolines nih.gov

Direct C-methylation of an unsubstituted indoline ring with high regioselectivity at the C-4 position is challenging due to the difficulty in controlling the site of electrophilic attack. A more robust and common strategy is to begin the synthesis with a precursor that already contains the methyl group. For the synthesis of 4-methyl-5-nitroindoline, a logical starting material would be a derivative of 3-methyl-4-nitroaniline (B15440) or 2-methyl-3-nitroaniline. For example, the Reissert indole synthesis of 4-nitroindole begins with ethyl N-(2-methyl-3-nitrophenyl)formimidate, which ensures the final product has the methyl group at the C-4 position relative to the indole nitrogen. orgsyn.org This precursor-based approach guarantees the desired regiochemistry.

Further functionalization of the indoline scaffold allows for the synthesis of a wide array of structural analogs.

N-1 Position: The indoline nitrogen is a secondary amine and is readily alkylated or acylated using standard methods. N-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.net A procedure for the N-alkylation of base-labile isatins using copper(I) carbonate has also been reported. nih.gov N-arylation is commonly accomplished via the Buchwald-Hartwig amination, coupling the indoline with an aryl halide. nih.govacs.org

C-4 and C-5 Positions: Direct alkylation or acylation at the C-4 or C-5 positions of the benzene portion of the indoline ring is generally not a preferred method due to potential issues with regioselectivity. As with the methylation strategy, it is more common to introduce these substituents by using a pre-functionalized starting material. For example, a 5-bromoindole (B119039) can serve as a versatile handle for introducing various aryl groups at the C-5 position via a Suzuki reaction. nih.gov This highlights the synthetic strategy of building complexity from a strategically functionalized core rather than attempting late-stage C-H functionalization on the final scaffold.

Modern Reaction Techniques in Indoline Synthesis

Recent innovations in synthetic chemistry have led to the development of advanced techniques for indoline synthesis, offering improved yields, selectivity, and safety profiles. Continuous flow hydrogenation and novel catalytic approaches are at the forefront of these advancements.

Continuous Flow Hydrogenation Applications

Continuous flow hydrogenation has emerged as a powerful tool for the synthesis of indoline and its derivatives, providing significant advantages over traditional batch processes. akjournals.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction rates, improved safety, and easier scalability. akjournals.comnih.gov

One notable application is in the Reissert indole synthesis, where the reduction of a nitro group is a key step. researchgate.netnih.gov Continuous flow hydrogenation, often utilizing an H-Cube® system with a palladium on carbon (Pd/C) catalyst, can dramatically shorten reaction times compared to conventional batch hydrogenation. akjournals.commdpi.com For example, the reduction of ethyl 2-(2-nitrophenyl)pyruvate and its analogs to the corresponding indole-2-carboxylic acid esters can be achieved with high efficiency. akjournals.comresearchgate.net In some cases, a consecutive catalytic hydrogenation can be employed to synthesize indolines directly from nitro precursors without isolating the intermediate indole. nih.gov

The use of microfluidic reactors in continuous flow synthesis offers excellent heat and mass transfer, further accelerating reactions and improving yields. nih.gov This approach has been successfully applied to the interrupted Fischer indolization to produce fused indoline ring systems. nih.gov By optimizing conditions such as temperature and pressure, high yields can be achieved with significantly reduced residence times. nih.gov This rapid and green methodology facilitates the continuous synthesis of complex indoline scaffolds. nih.gov

The table below summarizes key findings in the continuous flow hydrogenation for the synthesis of indoline derivatives.

Starting MaterialProductCatalystSystemKey AdvantagesReference(s)
Hydrazines and latent aldehydesFused indoline and azaindoline productsMildly acidic conditionsMicrofluidic reactorRapid synthesis, high yields (up to 97%), green chemistry nih.gov
Ethyl o-nitrophenylpyruvate derivativesIndole-2-carboxylic acid ethyl estersPd/CH-Cube® systemExtremely short reaction times, efficient optimization akjournals.comresearchgate.net
4-(2-nitrophenyl)-3-oxobutanoate2-(2,3-dihydro-1H-indol-2-yl)acetatePd/CH-Cube® systemOne-step synthesis from nitro precursor to indoline nih.gov

Novel Catalytic Approaches

The development of new catalytic systems has revolutionized the synthesis of indolines, offering access to a wide range of functionalized derivatives with high selectivity. nih.govnih.gov These approaches often utilize transition metals like palladium, cobalt, and rhodium to facilitate key bond-forming reactions. nih.govnih.govmdpi.com

Palladium-catalyzed reactions have been extensively explored for indoline synthesis. acs.orgorganic-chemistry.orgnih.gov For instance, a palladium-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives provides a route to various substituted indolines. organic-chemistry.org More recently, a highly selective C5-H olefination of indolines has been achieved using a Pd/S,O-ligand catalyst, a reaction that was previously challenging. nih.gov This method demonstrates broad substrate scope and tolerance for various functional groups. nih.gov

Cobalt catalysis has also emerged as a powerful tool. nih.govmdpi.com A notable method involves the use of a cobalt(III)-carbene radical intermediate for the synthesis of indolines from o-aminobenzylidine N-tosylhydrazones. nih.gov This approach utilizes an inexpensive and commercially available cobalt(II) tetraphenylporphyrin (B126558) ([CoII(TPP)]) catalyst and proceeds via a 1,5-hydrogen atom transfer (1,5-HAT) mechanism. nih.gov

Rhodium catalysis has enabled the enantioselective synthesis of C7-indolino-biaryl atropisomers through C-H functionalization. nih.gov Using chiral Rhodium(III) complexes, this method provides access to these challenging atropisomeric compounds in high yields and with high enantioselectivity. nih.gov

The following table highlights some of the novel catalytic approaches for indoline synthesis.

Catalyst SystemReaction TypeSubstratesKey FeaturesReference(s)
[CoII(TPP)]Intramolecular C-C bond formation via 1,5-HATo-aminobenzylidine N-tosylhydrazonesInexpensive, commercially available catalyst; quantitative yield nih.gov
Pd/S,O-ligandC5-H olefinationIndolines and olefinsHigh selectivity for C5 position; broad substrate scope nih.gov
Chiral Rh(III) complexesEnantioselective C-H functionalizationIndolinesSynthesis of C7-indolino-biaryl atropisomers; high yield and enantioselectivity nih.gov
Pd(II)Intramolecular C-H amination2-pyridinesulfonyl-protected phenethylaminesAccess to various substituted indolines organic-chemistry.org

Strategic Role of 4 Methyl 5 Nitroindoline Hydrochloride and Its Precursors As Synthetic Intermediates

Building Block in Complex Heterocyclic Compound Synthesis

4-Methyl-5-nitroindoline (B1320296) and its parent compound, 5-nitroindole (B16589), serve as crucial building blocks for a wide array of complex heterocyclic compounds. The indole (B1671886) motif itself is a top-ten nitrogen-containing scaffold used in the construction of drug molecules. nih.gov The strategic placement of the nitro group at the C-5 position makes it an important intermediate for producing other 5-substituted indoles, which are key starting materials for dyes and medicines. google.com

The reactivity of the indole core can be modulated by substituents. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups, such as the nitro group in 5-nitroindole, can render the molecule inert in certain reactions, a factor that chemists can strategically exploit. nih.gov For example, in acid-catalyzed reactions of indoles with isatins to form trisindolines—compounds with notable biological activities—5-nitroindole has shown complete inertness under conditions where other indoles react readily. nih.gov This differential reactivity allows for selective transformations in multifunctional molecules.

The Vilsmeier-Haack reaction is a key transformation for functionalizing the indole ring system. Starting from 5-nitro-1H-indole, this reaction can be used to introduce a formyl group, creating an aldehyde that serves as a handle for further elaboration. nih.gov This aldehyde can then undergo reductive amination in a one-pot reaction with various substituted amines to generate a diverse library of conjugate molecules. nih.gov This highlights how the nitro-indole core can be systematically modified to build complex and functionally diverse heterocyclic systems.

Precursor for Advanced Organic Scaffolds

The 4-methyl-5-nitroindoline structure is a precursor for advanced organic scaffolds, primarily through transformations of the nitro group. The reduction of a nitro group to an amine is a fundamental and reliable reaction in organic synthesis, which dramatically alters the electronic properties of the ring and introduces a nucleophilic center for further derivatization.

This strategy is exemplified in the synthesis of novel 5-nitroindole derivatives designed as c-Myc G-quadruplex binders, which have potential anticancer activity. nih.gov In these syntheses, the parent 5-nitro-1H-indole is first alkylated at the indole nitrogen. The resulting intermediate can then be elaborated. In some routes, the nitro group is carried through several steps before being reduced via Pd/C-catalyzed hydrogenation to the corresponding 5-aminoindole (B14826) derivative. nih.gov This amine is a critical component for biological activity but can be unstable, demonstrating the strategic importance of keeping it "masked" as a nitro group until a late stage in the synthesis. nih.gov

A similar principle is seen in a patented process for preparing Imatinib, where a key intermediate is N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. google.com This intermediate is formed by condensing 1-(2-methyl-5-nitrophenyl)guanidine nitrate (B79036) with another precursor. google.com The nitro group is essential for the synthetic route and is subsequently reduced to an amine using hydrazine (B178648) in the presence of Raney nickel to yield N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidine-amine, a crucial scaffold for the final drug molecule. google.com This demonstrates the industrial utility of the methyl-nitro-aniline scaffold, a close structural relative of methyl-nitro-indoline, in building complex pharmaceutical agents.

The synthesis of the 4-nitroindole (B16737) core itself, a direct precursor to the indoline (B122111), often starts from 2-methyl-3-nitroaniline. google.comorgsyn.org This highlights the foundational role of simple, functionalized benzene (B151609) derivatives in constructing these more complex heterocyclic scaffolds.

Table 1: Representative Synthesis of 4-Nitroindole Precursor

StepReactantsReagents/ConditionsProductYieldReference
12-Methyl-3-nitroaniline, Triethyl orthoformateHeat to 120°C, distill off ethanol (B145695)Ethyl N-(2-methyl-3-nitrophenyl)formimidate88% orgsyn.org
2Ethyl N-(2-methyl-3-nitrophenyl)formimidate, Diethyl oxalatePotassium ethoxide, Dimethylformamide, Dimethyl sulfoxide, ~40°C4-Nitroindole60% orgsyn.org

Application in Total Synthesis of Complex Alkaloids and Other Natural Products

Indole and indoline moieties are central to a vast number of complex alkaloids and other natural products. chemenu.comresearchgate.net Therefore, functionalized indolines like 4-methyl-5-nitroindoline hydrochloride are valuable starting materials for the total synthesis of such molecules. While direct application of this specific hydrochloride salt in a completed total synthesis is not widely documented in readily available literature, the utility of its core structure is well-established in the synthesis of related compounds.

For instance, the total synthesis of several bioactive sarpagine/macroline alkaloids, including the NF-κB inhibitor N4-methyltalpinine, showcases the assembly of complex, polycyclic alkaloid frameworks derived from indole-like precursors. nih.gov The strategies often involve intricate transformations where the substituents on the initial indole ring guide the stereochemical and regiochemical outcome of subsequent cyclizations and functional group manipulations. The presence of methyl and nitro groups, as in 4-methyl-5-nitroindoline, provides latent functionality that can be unmasked or transformed at various stages of a complex synthesis.

Similarly, the total synthesis of polygonatines A and B, two structurally novel 5,6,7,8-tetrahydroindolizine (B83744) alkaloids, was achieved starting from pyrrole (B145914) derivatives, which are close cousins of the indole ring system. nih.gov The synthesis involved cyclization, formylation, and reduction to build the target alkaloid structure. nih.gov The use of a pre-functionalized starting material is a cornerstone of modern total synthesis, and a compound like 4-methyl-5-nitroindoline offers multiple points for synthetic elaboration, making it a potentially powerful precursor for alkaloid synthesis.

Chiral Synthesis and Stereoselective Transformations

The indoline ring can possess chirality, and the development of stereoselective transformations to control this is a significant area of research. The use of nitro-indoline derivatives has been shown to be effective in the synthesis of chiral molecules with high enantiomeric purity.

A notable example is the synthesis of (S)-indoline-2-carboxylic acid, a valuable chiral building block. researchgate.net This synthesis was achieved from L-phenylalanine, which was first nitrated to give 2,4-dinitro-L-phenylalanine. researchgate.net An intramolecular nitro amination reaction then formed (S)-6-nitro-indoline-2-carboxylic acid in 65.7% yield and with an exceptional enantiomeric excess (ee) of over 99.5%. researchgate.net This key step establishes the chiral indoline core. The final target, (S)-indoline-2-carboxylic acid, was then obtained in high yield through a one-pot transformation of the nitro-indoline precursor. researchgate.net This synthetic route demonstrates how a strategically placed nitro group on the aromatic ring is compatible with, and instrumental in, a stereoselective cyclization to produce a highly enantioenriched indoline scaffold. This "chiral pool" approach, starting from a readily available chiral molecule, is a powerful strategy in modern organic synthesis. researchgate.net

Q & A

(Basic) What are the standard synthetic methods for preparing 4-Methyl-5-nitroindoline hydrochloride, and how can reaction efficiency be assessed?

Answer:
The synthesis typically involves nitration of a methyl-substituted indoline precursor, followed by salt formation with hydrochloric acid. For example, nitration at the 5-position of 4-methylindoline can be achieved using nitric acid in a controlled acidic medium. Reaction efficiency is quantified via HPLC to determine purity (>98%) and gravimetric yield calculations. Parallel monitoring with TLC (e.g., silica gel plates, UV visualization) ensures intermediate formation .

(Advanced) How can reaction conditions for this compound synthesis be optimized using factorial design?

Answer:
A Box-Behnken or central composite design evaluates critical factors: temperature (e.g., 0–50°C), nitrating agent concentration, and reaction time. Responses like yield and purity are modeled statistically to identify optimal conditions. For example, a 3-factor design with ANOVA analysis can reveal interactions between acid strength and temperature, minimizing byproduct formation .

(Basic) Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for nitro (NO₂) and indoline aromatic protons, with DMSO-d₆ as solvent.
  • FTIR : Confirm nitro group presence (~1520 cm⁻¹ asymmetric stretch) and hydrochloride salt formation (broad O-H/N-H stretches).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion [M+H]⁺ matching theoretical mass .

(Advanced) How to resolve contradictions in reported NMR data for nitroindoline derivatives?

Answer:
Discrepancies often arise from solvent effects or tautomerism. Cross-validate using:

  • Deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess shifts.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • X-ray crystallography for unambiguous confirmation of nitro group orientation and protonation state .

(Advanced) What methodologies assess the thermal stability and decomposition kinetics of this compound?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C) under nitrogen.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (melting point, exothermic decomposition).
  • Kinetic modeling : Apply the Kissinger method to calculate activation energy from non-isothermal data .

(Basic) What storage conditions preserve the stability of this compound?

Answer:
Store in airtight, light-resistant containers at -20°C to prevent hydrolysis or nitro group degradation. Moisture content should be <0.5% (Karl Fischer titration). Desiccants like silica gel are recommended for long-term storage .

(Advanced) How to design in vitro assays for evaluating the biological activity of this compound?

Answer:

  • Dose-response assays : Use HEK-293 or HeLa cells to measure IC₅₀ values (e.g., inhibition of enzymatic targets).
  • Fluorescence-based binding assays : Monitor interactions with receptors (e.g., GPCRs) using labeled ligands.
  • Molecular docking : Compare binding affinities with known inhibitors (AutoDock Vina, Schrödinger Suite) .

(Basic) How is purity validated for this compound in academic research?

Answer:

  • HPLC-UV/Vis : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve baseline separation of impurities.
  • Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (±0.4% tolerance).
  • Melting point determination : Compare observed mp (e.g., 195–198°C) to literature values .

(Advanced) What computational strategies predict the reactivity of this compound in nucleophilic environments?

Answer:

  • DFT calculations (Gaussian 09): Optimize geometry at B3LYP/6-31G* level to compute Fukui indices for electrophilic/nucleophilic sites.
  • Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict attack sites (e.g., nitro group reactivity) .

(Advanced) How to analyze degradation products of this compound under acidic conditions?

Answer:

  • LC-MS/MS : Identify degradation byproducts (e.g., demethylation or nitro reduction) via fragmentation patterns.
  • Forced degradation studies : Expose to 0.1M HCl at 40°C for 24h, followed by NMR to detect structural changes.
  • Kinetic profiling : Use pseudo-first-order models to estimate degradation rate constants .

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